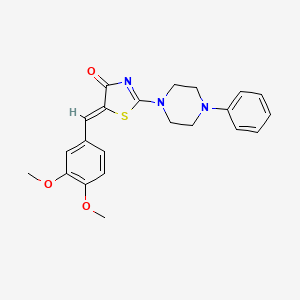

(Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-27-18-9-8-16(14-19(18)28-2)15-20-21(26)23-22(29-20)25-12-10-24(11-13-25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3/b20-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGZPEOXZROKIB-HKWRFOASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution, where a piperazine derivative reacts with the thiazole intermediate.

Formation of the Benzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 3,4-dimethoxybenzaldehyde under basic conditions to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiazole ring.

Reduction: Reduction reactions could target the benzylidene group, converting it to a benzyl group.

Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

-

Antimicrobial Activity :

- Thiazole derivatives have shown significant antimicrobial properties. Studies indicate that related compounds exhibit moderate to good activity against various bacterial strains, suggesting potential as antimicrobial agents.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL -

Antitumor Activity :

- Research indicates that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This mechanism is crucial for their potential use as anticancer agents.

-

Neuroprotective Effects :

- Compounds with similar structures have been studied for their neuroprotective properties, showing promise in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

-

Synthesis and Characterization :

- The synthesis typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

-

Cytotoxicity Studies :

- In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

-

Pharmacokinetics :

- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further research is needed to fully understand its pharmacological profile.

Mechanism of Action

The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their function. The piperazine moiety may enhance binding affinity to certain targets, while the benzylidene group could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The 3,4-dimethoxybenzylidene group distinguishes this compound from analogues with halogenated, hydroxylated, or nitro-substituted benzylidene moieties (Table 1).

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) enhance solubility and may influence binding affinity compared to halogens (e.g., 6b: 4-chloro, 6c: 4-fluoro) .

- Hydrogen-Bonding Capacity : Hydroxyl groups (e.g., compound 8) significantly boost tyrosinase inhibition via hydrogen bonding, whereas methoxy or halogen substituents lack this capability .

Variations at Position 2

The 4-phenylpiperazinyl group differentiates this compound from analogues with simpler amines or heterocycles (Table 2).

Key Observations :

- Piperazine vs.

- Amino vs. Heterocyclic Substituents: Phenylamino or benzylamino groups (e.g., BABT derivatives) are associated with enzyme inhibition, while heterocycles like piperidine/morpholine are often used for structural optimization .

Antitubercular Activity

The 3,4-dimethoxy and 4-phenylpiperazinyl groups may enhance target binding, but direct antitubercular data for the target compound are pending.

Tyrosinase Inhibition

In contrast, BABT derivatives with hydroxylated benzylidene groups (e.g., compound 8, IC50: 0.45 µM) show 106-fold greater tyrosinase inhibition than kojic acid, whereas fluorine substituents (e.g., compound 3, IC50: >300 µM) drastically reduce activity . The target compound’s methoxy groups may limit tyrosinase interaction due to the absence of hydrogen-bond donors.

Antimicrobial and Anticancer Activity

Thiazol-4(5H)-ones with methylthio or oxadiazole substituents (e.g., compound 5f, ) display notable antifungal activity against Aspergillus oryzae and antibacterial effects against E. coli . The target compound’s phenylpiperazinyl group may modulate its antimicrobial profile, though further studies are needed.

Biological Activity

(Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole and its derivatives are known for their roles in various pharmacological applications, particularly in anticancer, antioxidant, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from recent studies and highlighting its potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

The biological activity of (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one has been evaluated through various assays focusing on its anticancer, antioxidant, and antimicrobial properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that related thiazole compounds demonstrated inhibitory concentrations (IC50) against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's mechanism includes the induction of apoptosis and cell cycle arrest.

Case Study : A recent investigation into the compound's effect on VEGFR-2 kinase activity revealed an IC50 value indicating its potential to inhibit tumor angiogenesis. This suggests that the compound may contribute to halting cancer progression by targeting key signaling pathways involved in tumor growth.

Antioxidant Activity

Thiazole derivatives have also shown promising antioxidant properties. The antioxidant activity is typically assessed using assays such as DPPH and TBARS. Compounds with structural modifications at specific positions have demonstrated enhanced activity.

| Compound | Assay Used | EC50 (mM) | Reference |

|---|---|---|---|

| (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one | DPPH | TBD | |

| Related Thiazole Derivative | TBARS | 0.565 ± 0.051 |

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been explored in various studies. The compound's structure suggests potential activity against bacterial and fungal strains.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by substituents on the thiazole ring and the piperazine moiety. Modifications can enhance or diminish their pharmacological properties. For instance, the introduction of electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in 1,4-dioxane using piperidine as a catalyst under reflux for 5 hours. Post-reaction, the product is precipitated in acidified ice/water and recrystallized from 1,4-dioxane . Alternative methods use glacial acetic acid and sodium acetate as catalysts, with reflux times adjusted to 7 hours for improved yield (85%) . Key factors affecting yield include solvent choice, catalyst type, and reaction duration. Purity is typically confirmed via TLC and recrystallization.

Q. How is the in vitro cytotoxicity of this compound assessed, and what cell lines are commonly used?

- Methodological Answer : Cytotoxicity is evaluated using the sulforhodamine B (SRB) assay. Cell lines include human gastric (NUGC), colon (DLD-1), liver (HA22T, HEPG-2), breast (MCF-7), and nasopharyngeal (HONE-1) cancers, with normal fibroblast (WI-38) cells as controls. Cells are maintained in RPMI-1640 medium with 5% FBS and incubated at 37°C/5% CO₂. The compound is dissolved in DMSO (≤0.5% final concentration to avoid solvent toxicity), and IC₅₀ values are calculated after 48-hour exposure .

Q. What spectroscopic techniques are critical for confirming the Z-configuration of the benzylidene moiety?

- Methodological Answer : The Z-configuration is confirmed via ¹H NMR, where the coupling constant (J) between the benzylidene proton and the thiazole ring proton is typically <12 Hz, indicative of a cis (Z) arrangement. Additional confirmation is achieved through NOESY experiments, which show spatial proximity between the benzylidene aromatic protons and the thiazole ring protons . X-ray crystallography (e.g., as used in structurally similar compounds ) provides definitive stereochemical evidence.

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxic activity data across different cancer cell lines?

- Methodological Answer : Variability in cytotoxicity may arise from differences in cell line genetics (e.g., p53 status, drug efflux pumps) or experimental protocols. To address this:

- Standardize assays : Use identical seeding densities (e.g., 1.5 × 10⁵ cells/mL) and exposure times.

- Include reference controls : Compare results with standard agents like CHS-828 .

- Validate mechanisms : Perform Western blotting for apoptosis markers (e.g., caspase-3) or cell cycle analysis to confirm mode of action.

- Replicate studies : Use ≥3 biological replicates and statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound's thiazolidinone core?

- Methodological Answer : SAR studies involve systematic modifications:

- Substituent variation : Replace the 3,4-dimethoxybenzylidene group with halogenated (e.g., 4-fluorobenzylidene ) or hydroxy-substituted analogs to assess electronic effects.

- Scaffold hopping : Compare activity against thiazolidinedione or pyrazole derivatives .

- Enzymatic assays : Test inhibition of targets like carbonic anhydrase (hCA I/II) to link structural features to bioactivity .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with cancer-related proteins (e.g., EGFR, tubulin) .

Q. How can the compound's stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Thermogravimetric analysis (TGA) : Determine thermal stability by heating from 25°C to 300°C at 10°C/min under nitrogen.

- pH-solubility profile : Measure solubility in buffers (pH 1–10) using shake-flask methods to identify optimal storage conditions (e.g., dry, cool environments ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.